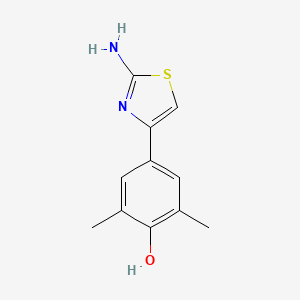

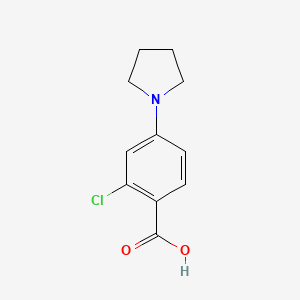

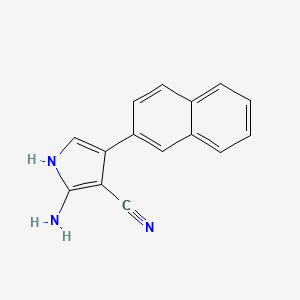

![molecular formula C11H15N3S B1272489 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine CAS No. 327072-88-8](/img/structure/B1272489.png)

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine

Overview

Description

The compound 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. Benzimidazole derivatives are often explored for their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by the introduction of various substituents to achieve the desired chemical properties and biological activity. For example, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine was developed, which shares a similar benzimidazole core with the compound of interest . The synthesis process often requires careful selection of reagents and reaction conditions to ensure the successful attachment of specific functional groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring, which can be further substituted with various groups. For instance, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine was determined, showing that the benzimidazole ring system is planar and forms a specific dihedral angle with the phenyl ring . This planarity and the angles formed between the rings can influence the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzimidazole core. These reactions can include the formation of hydrogen bonds, as seen in the crystal structure studies of similar compounds . The reactivity of the benzimidazole derivatives can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic use. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of a methylthio group in the compound of interest could affect its lipophilicity and, consequently, its absorption and distribution in biological systems. The crystal structure and hydrogen bonding patterns can also influence the solubility and melting point of the compound .

Scientific Research Applications

Anticancer Potential

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine and its derivatives have been extensively researched for their potential in anticancer therapy. A study by Rashid, Husain, and Mishra (2012) synthesized various derivatives of this compound, showing significant to good anticancer activity in vitro. Notably, one derivative was identified as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, Nofal et al. (2014) found that derivatives of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine exhibited promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).

Antimicrobial Activity

The antimicrobial potential of derivatives of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine has been explored in several studies. Darekar et al. (2020) synthesized novel derivatives showing moderate activity against gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020). Reddy and Reddy (2010) also synthesized novel derivatives with significant antibacterial and antifungal activity (Reddy & Reddy, 2010).

Ring-Opening Polymerization

In the field of polymer chemistry, the use of 1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine has been identified. Akpan, Omondi, and Ojwach (2018) demonstrated its role in ring-opening polymerization reactions, producing polycaprolactone and polylactides with moderate molecular weights and narrow polydispersity indexes (Akpan, Omondi, & Ojwach, 2018).

Influence in Electrochromic Properties

The compound has also been studied for its influence on the electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) synthesized derivatives and investigated their potential in altering the optical properties of polymers, demonstrating the ability to control polymer chain conformation through chemical modifications (Akpinar, Nurioglu, & Toppare, 2012).

Future Directions

properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNOVKZOKFLYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

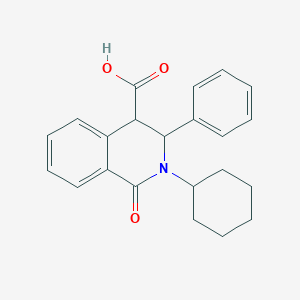

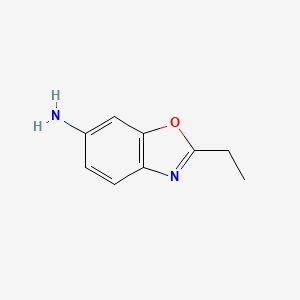

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)

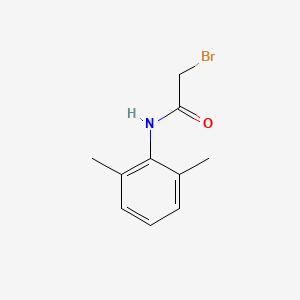

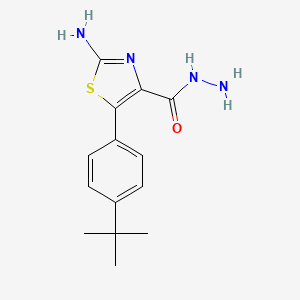

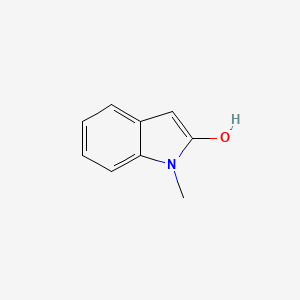

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

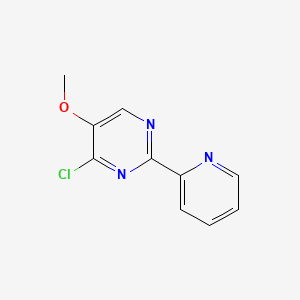

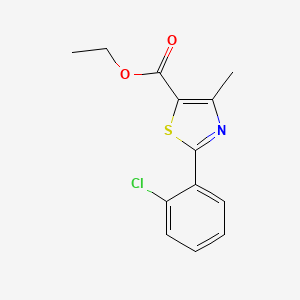

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)